molecular formula C14H22N2O2S B2649612 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 954077-26-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2649612
CAS No.: 954077-26-0
M. Wt: 282.4
InChI Key: OATUJLZAJSDOLM-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H22N2O2S and its molecular weight is 282.4. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Research has focused on the synthesis of novel heterocyclic compounds, including those derived from thiophene carboxamide derivatives, for their potential anti-inflammatory and analgesic activities. For instance, compounds synthesized from visnaginone and khellinone, bearing structural similarities to thiophene carboxamides, have shown COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting the potential application of related compounds in developing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).

Cannabinoid Receptor Interactions

Another area of interest is the interaction of structurally related compounds with cannabinoid receptors. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been studied for its potent and selective antagonist activity at the CB1 cannabinoid receptor, highlighting the potential of related compounds in researching cannabinoid-related physiological and therapeutic processes (Shim et al., 2002).

Aminocarbonylation Reactions

Compounds containing piperidine structures have also been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, indicating their relevance in synthetic organic chemistry for the creation of complex molecules (Takács et al., 2014).

Antimicrobial and Antifungal Activities

Research into thiophene-3-carboxamide derivatives has also shown antibacterial and antifungal activities, suggesting that compounds with structural similarities could be investigated for their potential as antimicrobial agents (Vasu et al., 2005).

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-18-9-8-16-6-4-12(5-7-16)11-15-14(17)13-3-2-10-19-13/h2-3,10,12H,4-9,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUJLZAJSDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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